molecular formula C6H11N3O B2361107 2-Azido-1-methylcyclopentanol CAS No. 117621-46-2

2-Azido-1-methylcyclopentanol

Cat. No. B2361107
CAS RN: 117621-46-2
M. Wt: 141.174
InChI Key: WTSASXGAIOZZOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Organic azides were prepared from primary amines in high yields by a metal-free diazo transfer with 2-azido-1,3-dimethylimidazolinium hexafluorophosphate . This approach provides a platform for the downstream synthesis of β-difluorinated alkyl azides in high yields with broad substrate scope and excellent functional group tolerance .


Molecular Structure Analysis

The molecular structure of 2-Azido-1-methylcyclopentanol is represented by the formula C6H11N3O . The structure includes a cyclopentane ring with a methyl group and an azido group attached .


Chemical Reactions Analysis

The diazo-transfer reaction of nonactivated ketones under mild reaction conditions was developed . Various nonactivated ketones such as aryl methyl ketones, sec-alkyl methyl ketones, and cyclic ketones were transformed into their corresponding α-diazoketones in one step by treating 2-azido-1,3-bis (2,6-diisopropylphenyl)imidazolium hexafluorophosphate .


Physical And Chemical Properties Analysis

2-Azido-1-methylcyclopentanol is a white crystalline solid at room temperature. It is insoluble in water, but soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. The melting point of this compound is 71-74 °C, and the boiling point is 188-190 °C at 760 mmHg.

Scientific Research Applications

Mechanism of Action

Target of Action

Azides, including organic azides like 2-azido-1-methylcyclopentanol, are known for their versatility in bioorthogonal reporter moieties and are commonly used for site-specific labeling and functionalization of rna to probe its biology .

Mode of Action

The mode of action of 2-Azido-1-methylcyclopentanol involves its interaction with primary amines through a diazo-transfer reaction . This reaction is metal-free and results in the formation of organic azides . The choice of base is important in the diazo-transfer reaction .

Biochemical Pathways

Azido-modified nucleosides, which can be prepared from primary amines using 2-azido-1-methylcyclopentanol, have been extensively explored as substrates for click chemistry and the metabolic labeling of dna and rna . These compounds are also of interest as precursors for further synthetic elaboration and as therapeutic agents .

Pharmacokinetics

The compound is described as safe and stable crystalline , which may suggest good bioavailability.

Result of Action

It is known that nitrogen-centered radicals (ncrs) play an important role in chemical biology and cellular signaling . NCRs can be generated from azido groups that are selectively inserted into the nucleoside frame . The critical role of the sulfinylimine radical generated during inhibition of ribonucleotide reductases by 2′-azido-2′-deoxy pyrimidine nucleotides is one example of the biological implications of NCRs .

Action Environment

It is known that the choice of base is important in the diazo-transfer reaction . This suggests that the pH of the environment could potentially influence the compound’s action.

Future Directions

The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides . This novel rearrangement reaction displays high reaction efficiency, broad substrate scope, and excellent functional group tolerance .

properties

IUPAC Name

2-azido-1-methylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-6(10)4-2-3-5(6)8-9-7/h5,10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSASXGAIOZZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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